6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline

Description

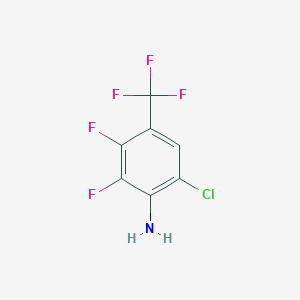

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline is a halogenated aniline derivative characterized by a benzene ring substituted with chlorine (Cl) at position 6, fluorine (F) at positions 2 and 3, and a trifluoromethyl (CF₃) group at position 4. This arrangement creates a highly electronegative and sterically hindered structure, which influences its chemical reactivity, stability, and biological interactions.

Properties

IUPAC Name |

6-chloro-2,3-difluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXZMNBNIFKFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654242 | |

| Record name | 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-28-2 | |

| Record name | 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline typically involves the introduction of chlorine, fluorine, and trifluoromethyl groups onto an aniline precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted anilines, while oxidation can produce nitro or nitroso derivatives.

Scientific Research Applications

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of halogenated anilines are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogues:

Table 1: Substituent Positions and Key Properties

Key Observations:

- Bromine analogs (e.g., 2-Bromo-6-chloro-4-CF₃-aniline) exhibit higher reactivity due to Br’s polarizability .

- Trifluoromethyl Group : The CF₃ group at position 4 enhances lipophilicity and electron-withdrawing effects, improving membrane permeability in drug design .

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity contribute to stronger hydrogen bonding and stability, whereas chlorine provides greater steric bulk .

Key Findings:

- Antimicrobial Activity : The target compound’s Cl and F substituents may synergize to disrupt microbial cell walls or enzymes, similar to 2,6-dichloro-4-CF₃-aniline .

Chemical Reactivity and Stability

- Stability : The fluorine atoms at positions 2 and 3 enhance oxidative stability, while the chlorine at position 6 may slow nucleophilic substitution reactions compared to brominated analogs .

- Synthetic Utility : The target compound’s structure is a precursor for complex molecules, such as spirocyclic carboxamides in patent applications (e.g., EP 4 374 877 A2) .

Biological Activity

6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The presence of multiple halogen substituents in its structure suggests unique interactions with biological targets, which may lead to significant pharmacological effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula: C7H3ClF5N

- Molecular Weight: 241.55 g/mol

- Melting Point: 121.0–131.0 °C

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs): Similar compounds have shown potent inhibitory effects on drug-resistant bacteria by targeting GPCRs and influencing intracellular signaling pathways.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated anilines which affect lipid metabolism and cell signaling .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.5 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity, particularly against Candida species. The following table presents the antifungal activity measured by IC50 values:

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 40 |

The antifungal properties are likely due to the compound's ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy: A study evaluated the efficacy of various fluorinated anilines, including this compound, against a panel of drug-resistant bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations comparable to established antibiotics .

- Investigation into Mechanisms: Another research effort focused on elucidating the molecular mechanisms by which this compound exerts its antimicrobial effects. It was found that it could inhibit bacterial protein synthesis and disrupt nucleic acid synthesis pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest rapid absorption and distribution in biological systems, with potential accumulation in tissues due to its lipophilic properties imparted by fluorination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.